2-Ethoxyterephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyterephthalic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyterephthalic acid can be synthesized through the esterification of terephthalic acid with ethanol, followed by hydrolysis. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where terephthalic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyterephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-ethoxyterephthalic acid exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form new products. The pathways involved in these reactions include electron transfer and bond formation/breakage processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic acid: The parent compound without the ethoxy group.
2-Hydroxyterephthalic acid: A derivative with a hydroxyl group instead of an ethoxy group.
Dimethyl terephthalate: An ester derivative of terephthalic acid.
Uniqueness
2-Ethoxyterephthalic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H10O5 |
---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-ethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IWFVHBRPBOMFMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.